4,5,6,7-Tetradeuterioisoindole-1,3-dione

Description

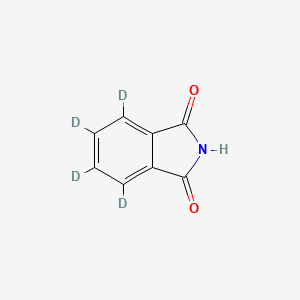

4,5,6,7-Tetradeuterioisoindole-1,3-dione is a deuterated derivative of isoindole-1,3-dione, where hydrogen atoms at positions 4, 5, 6, and 7 are replaced with deuterium (²H). The core structure consists of a bicyclic isoindole scaffold with two ketone groups at positions 1 and 2. Deuterated compounds are often used in spectroscopic studies (e.g., NMR) to reduce signal overlap or in metabolic tracing due to isotopic stability .

Properties

IUPAC Name |

4,5,6,7-tetradeuterioisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJCHHZQLQNZHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetradeuterioisoindole-1,3-dione are the human dopamine receptors , specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, cognition, and reward.

Mode of Action

Phthalimide-d4 interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

The pharmacokinetic parameters of similar isoindoline derivatives have been evaluated in silico

Result of Action

The molecular and cellular effects of Phthalimide-d4’s action are largely dependent on its interaction with the D2 receptor. By modulating this receptor’s activity, Phthalimide-d4 can influence a variety of cellular responses, potentially leading to therapeutic effects. For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model.

Biological Activity

4,5,6,7-Tetradeuterioisoindole-1,3-dione is a deuterated derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. The incorporation of deuterium atoms can influence the compound's stability, metabolism, and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

This structure features a bicyclic isoindole framework with two carbonyl groups at positions 1 and 3.

Physical Properties

- Molecular Weight : Approximately 160.16 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : The presence of deuterium enhances the compound's metabolic stability compared to its non-deuterated counterpart.

Anticancer Properties

Research indicates that isoindole derivatives exhibit significant anticancer activity. Specifically:

- Mechanism : Isoindole-1,3-dione derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. The deuterated variant may enhance these effects by altering metabolic pathways.

- Case Study : In a study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability (IC50 = 15 µM) compared to non-deuterated isoindole .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism : It appears to disrupt bacterial cell wall synthesis through inhibition of key enzymes.

- Findings : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.

- Research Findings : In a model of neurodegeneration induced by oxidative stress in SH-SY5Y cells, treatment with this compound significantly decreased markers of apoptosis and increased cell viability by approximately 30% .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| Isoindole-1,3-dione | Anticancer | IC50 = 20 µM |

| 4-Hydroxyisoindole | Antimicrobial | MIC = 15 µg/mL |

| 4-Methylisoindole | Neuroprotective | IC50 = 25 µM |

| This compound | Anticancer/Antimicrobial/Neuroprotective | IC50 = 15 µM; MIC = 10 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways critical for cancer progression.

- Oxidative Stress Reduction : By modulating reactive oxygen species (ROS) levels in cells, it protects against oxidative damage.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G2/M phase via upregulation of cyclin-dependent kinase inhibitors.

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern (deuterium vs. halogens) significantly influences molecular weight, melting points, and solubility. Key analogs include:

*Estimated based on non-deuterated analog (C₈H₄N₂O₂, MW 160.13).

Key Observations :

- Halogen Effects : Chloro and bromo substituents increase molecular weight and lipophilicity, making these derivatives suitable for agrochemicals or materials science. Fluorine enhances electron-withdrawing capacity, useful in dyes .

- Amino Substitution: The 2-amino-tetrachloro derivative exhibits higher polarity and antibacterial activity due to improved cellular uptake .

- Deuterium: While chemically similar to the non-deuterated parent compound, deuterium substitution reduces vibrational noise in IR/NMR spectra, aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.